8'-Hydroxydihydroergotamine (8'-OH-DHE) is a significant metabolite of dihydroergotamine (DHE), a pharmaceutical compound widely used for the prevention and treatment of migraine attacks. The pharmacological relevance of 8'-OH-DHE stems from its presence in plasma at concentrations significantly higher than its parent drug, DHE, and its ability to exert similar, if not more potent, effects on various receptors implicated in migraine pathophysiology1234.
The venoconstrictor effect of 8'-OH-DHE has been demonstrated in a placebo-controlled study, where it elicited a marked venoconstrictor effect similar to DHE when infused into superficial hand veins of healthy male volunteers. The time course of this action was consistent, with a third of the effect present at the end of a 10-minute infusion and reaching a maximum after approximately 30 minutes, maintaining for a period of observation of 180 minutes1.
Furthermore, 8'-OH-DHE has been shown to act as a competitive agonist at serotonin (5-HT) receptors, particularly the 5-HT2B and 5-HT2C subtypes. It exhibits high affinity for these receptors and can induce cGMP production, suggesting its role in the prophylactic effect of DHE against migraines. Chronic exposure to 8'-OH-DHE leads to a persistent agonist-mediated desensitization of 5-HT2B receptors, which may be relevant to its therapeutic actions2.
Additionally, 8'-OH-DHE, along with DHE, has been identified as a high-affinity ligand for 5-HT1A receptors in the rat brain. Both compounds can inhibit the firing of serotoninergic neurons in the dorsal raphe nucleus and hyperpolarize CA1 pyramidal cells in the hippocampus, indicating their potential anxiolytic effects and contribution to migraine prophylaxis3.
In the field of neurology, the venoconstrictor and receptor-specific actions of 8'-OH-DHE are particularly relevant for its application in migraine management. Its ability to modulate serotoninergic activity in the brain suggests a multifaceted approach to migraine prophylaxis, addressing both vascular and neurotransmitter aspects of migraine pathogenesis123.
In pharmacology, the study of 8'-OH-DHE's interactions with various receptors aids in understanding the complex pharmacodynamics of DHE and its metabolites. This knowledge is crucial for the development of more targeted migraine therapies and for improving the efficacy of existing treatments234.
Moreover, the study of 8'-OH-DHE's effects on human and canine veins, both in vitro and in situ, as well as its impact on blood pressure in vivo, provides insights into its systemic pharmacological actions. These findings have implications for the therapeutic use of DHE in conditions requiring selective venoconstriction4.
Lastly, while not directly related to 8'-OH-DHE, research on the cytotoxic action of 8-hydroxydeoxyguanosine (8ohdG) in leukemic cell lines highlights the importance of understanding the metabolic pathways and potential mutagenic effects of hydroxylated compounds. This knowledge can contribute to cancer research and the development of novel therapeutic strategies5.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4